4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 331461-91-7
VCID: VC4688143
InChI: InChI=1S/C15H13BrN2/c1-11-8-14(6-7-15(11)16)18-10-13-4-2-12(9-17)3-5-13/h2-8,18H,10H2,1H3
SMILES: CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)C#N)Br
Molecular Formula: C15H13BrN2
Molecular Weight: 301.187

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile

CAS No.: 331461-91-7

Cat. No.: VC4688143

Molecular Formula: C15H13BrN2

Molecular Weight: 301.187

* For research use only. Not for human or veterinary use.

4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile - 331461-91-7

Specification

CAS No. 331461-91-7
Molecular Formula C15H13BrN2
Molecular Weight 301.187
IUPAC Name 4-[(4-bromo-3-methylanilino)methyl]benzonitrile
Standard InChI InChI=1S/C15H13BrN2/c1-11-8-14(6-7-15(11)16)18-10-13-4-2-12(9-17)3-5-13/h2-8,18H,10H2,1H3
Standard InChI Key CXKQZVMOLDHJFP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)C#N)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzonitrile moiety (a benzene ring with a cyano group) linked via a methylene bridge to a 4-bromo-3-methylaniline group. Key structural attributes include:

  • IUPAC Name: 4-[(4-Bromo-3-methylanilino)methyl]benzonitrile .

  • SMILES: CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)C#N)Br .

  • InChIKey: CXKQZVMOLDHJFP-UHFFFAOYSA-N .

The bromine atom at the para position of the aniline ring and the methyl group at the meta position contribute to steric and electronic effects, influencing reactivity and intermolecular interactions.

Synthesis Methods

General Synthetic Pathways

The synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile typically involves sequential functionalization of precursor molecules. A patent by CN109053443A outlines a multi-step route starting from 3-methylphenol:

  • Esterification: Reaction with acetic anhydride yields 3-methyl-phenyl acetate.

  • Chlorination: Treatment with sulfonic acid chloride introduces chloromethyl groups.

  • Hydrolysis: Methenamine-mediated hydrolysis produces 3-hydroxy-benzaldehyde.

  • Bromination: Electrophilic bromination adds a bromine atom at the para position.

  • Condensation: Reaction with 4-fluorobenzonitrile forms the final product .

This method achieves a purity ≥99.0% and highlights the use of cost-effective reagents like potassium carbonate and dimethyl acetamide .

Alternative Approaches

Reductive amination between 4-bromo-3-methylaniline and 4-cyanobenzaldehyde, followed by purification via column chromatography, is another plausible route . Sodium borohydride (NaBH4\text{NaBH}_4) in methanol has been used to reduce analogous imine intermediates .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC15H13BrN2\text{C}_{15}\text{H}_{13}\text{BrN}_2
Molecular Weight301.19 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityInsoluble in water; soluble in DMSO
Density1.56±0.1 g/cm³ (predicted)

The compound’s low water solubility aligns with its hydrophobic aromatic structure, while solubility in dimethyl sulfoxide (DMSO) suggests utility in biological assays .

Research Findings

Stability and Reactivity

The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling), enabling diversification into complex architectures . The cyano group can be hydrolyzed to carboxylic acids or reduced to amines .

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